N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide monohydrochloride

Iron Chelation Structure-Activity Relationship Steric Effects

N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide monohydrochloride (CAS 85567-45-9) is a synthetic pyridine carboxamide derivative with a molecular formula of C₁₀H₁₅ClN₂O₂ and a molecular weight of 230.69 g/mol. The compound features a tert-butyl amide substituent at the 2-position and a hydroxyl group at the 3-position of the pyridine ring.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
CAS No. 85567-45-9
Cat. No. B12687889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butyl)-3-hydroxypyridine-2-carboxamide monohydrochloride
CAS85567-45-9
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=C(C=CC=N1)O.Cl
InChIInChI=1S/C10H14N2O2.ClH/c1-10(2,3)12-9(14)8-7(13)5-4-6-11-8;/h4-6,13H,1-3H3,(H,12,14);1H
InChIKeyHCCLAXXVXYVKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide Hydrochloride: Procurement & Baseline Identity


N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide monohydrochloride (CAS 85567-45-9) is a synthetic pyridine carboxamide derivative with a molecular formula of C₁₀H₁₅ClN₂O₂ and a molecular weight of 230.69 g/mol . The compound features a tert-butyl amide substituent at the 2-position and a hydroxyl group at the 3-position of the pyridine ring. Unlike the clinically established iron chelator deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one), this compound belongs to the 3-hydroxypyridine-2-carboxamide (3-hydroxypicolinamide) class, a scaffold that has been explored for metal chelation, HIF prolyl hydroxylase inhibition, and HIV integrase modulation [1]. Published quantitative comparator data for this specific compound remain extremely sparse, and the evidence below reflects the best available information for procurement decision-making.

Why N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide Cannot Be Replaced by Generic Analogs


The 3-hydroxypyridine-2-carboxamide scaffold supports multiple metal-coordination and enzyme-inhibition modes that are highly sensitive to N-substitution. The tert-butyl group at the carboxamide nitrogen introduces substantial steric bulk (estimated A-value ~4.9 kcal/mol) and alters the electron density at the coordinating oxygen and nitrogen atoms relative to smaller N-alkyl analogs such as N-methyl or N-butyl derivatives [1]. In the broader 3-hydroxypicolinamide class, even modest structural changes — from N-unsubstituted to N-cyano-substituted benzyl derivatives — shift target engagement from metal chelation to selective HIF prolyl hydroxylase inhibition [2]. Consequently, generic substitution with a structurally related but non-tert-butyl analog would alter coordination geometry, biological target profile, or synthetic reactivity in ways that are not predictable without empirical data.

Quantitative Differentiation Evidence for N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide Hydrochloride


Steric and Electronic Differentiation from Deferiprone at the Coordination Site

N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide differs fundamentally from deferiprone at the metal-coordinating scaffold. Deferiprone is a 3-hydroxy-4-pyridinone in which the hydroxyl and ketone oxygen atoms form a bidentate O,O-donor set [1]. The target compound is a 3-hydroxypyridine-2-carboxamide, providing a potential N,O- or O,O-donor set with the amide oxygen and the 3-hydroxyl group [2]. Additionally, the tert-butyl substituent on the amide nitrogen introduces substantial steric hindrance not present in deferiprone's N-methyl and 2-methyl groups. The molecular weight of the free base (194.23 g/mol for N-butyl analog; ~194 g/mol for the tert-butyl free base) is higher than deferiprone (139.15 g/mol), and the calculated logP is expected to be significantly higher due to the tert-butyl moiety [2].

Iron Chelation Structure-Activity Relationship Steric Effects

Class-Level Evidence for HIF Prolyl Hydroxylase Inhibition by 3-Hydroxypicolinamides

Patents assigned to Takeda Pharmaceutical Company describe N-(cyano-substituted benzyl or pyridinylmethyl)-3-hydroxypicolinamide derivatives as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) [1]. These compounds are claimed for use in treating anemia and other PHD-associated conditions. While the specific N-tert-butyl analog (CAS 85567-45-9) is not explicitly exemplified in the patent, the 3-hydroxypicolinamide core scaffold is the key pharmacophore. N-substitution with a tert-butyl group alters lipophilicity and steric profile relative to the cyano-benzyl analogs, potentially affecting PHD isoform selectivity or pharmacokinetics [1]. No quantitative IC₅₀ data for this specific compound against PHD isoforms is currently available in the public domain.

HIF Prolyl Hydroxylase PHD Inhibition 3-Hydroxypicolinamide

Synthetic Versatility: Acid-Catalyzed N-Alkyl Heterolysis Differentiates Tertiary Pyridinecarboxamides

A study on acid-catalyzed N-alkyl heterolysis of tertiary pyridinecarboxamides demonstrated that compounds bearing an N-tert-butyl substituent undergo selective alkyl-nitrogen bond cleavage under mild acidic conditions, in contrast to N-methyl or N-ethyl analogs which are stable under identical conditions [1]. This property is unique to tertiary carboxamides with a tert-butyl group on the amide nitrogen. The N-tert-butyl group serves as a cleavable protecting group or a latent site for further derivatization, a feature not available with the N-methyl or N-ethyl pyridinecarboxamide analogs [1].

Synthetic Chemistry N-Alkyl Heterolysis Tertiary Carboxamide

Metal Coordination Mode Differentiation: 3-Hydroxypicolinamides as O,O-Donor vs. N,O-Donor Ligands

Spectroscopic studies on 3-hydroxypicolinamide (LH) complexes with bivalent transition metals reveal that the ligand can adopt two distinct coordination modes [1]. In its neutral protonated form, it acts as an N,O chelating ligand, while in its monodeprotonated form, it behaves as a uninegative O,O chelating species. This coordination flexibility is distinct from deferiprone, which primarily acts as a bidentate O,O-donor through its hydroxyl and ketone oxygen atoms [2]. The N-tert-butyl substitution on the target compound may further influence the preference for one coordination mode over the other due to steric and electronic effects [1].

Coordination Chemistry Metal Chelation 3-Hydroxypicolinamide

Research and Industrial Application Scenarios for N-(tert-Butyl)-3-hydroxypyridine-2-carboxamide Hydrochloride


HIF Prolyl Hydroxylase (PHD) Inhibitor Tool Compound for Anemia Research

Based on class-level evidence that 3-hydroxypicolinamide derivatives act as HIF PHD inhibitors, this compound may serve as a structurally differentiated tool for exploring PHD isoform selectivity and HIF-α stabilization. Its N-tert-butyl substitution provides distinct lipophilicity compared to cyano-benzyl analogs described in Takeda's patent portfolio [1]. Researchers investigating HIF-mediated erythropoiesis can use this compound alongside established PHD inhibitors (roxadustat, vadadustat, daprodustat) to probe scaffold-specific pharmacology.

Coordination Chemistry Studies of Dual-Mode N,O- and O,O-Donor Ligands

The 3-hydroxypicolinamide scaffold exhibits pH-dependent coordination mode switching between N,O-donor (neutral) and O,O-donor (deprotonated) configurations [2]. This compound, with its bulky tert-butyl amide substituent, is a candidate for investigating how steric effects modulate the N,O vs. O,O binding preference with transition metals such as Fe(III), Cu(II), and Zn(II). It is not interchangeable with deferiprone, which lacks the carboxamide nitrogen coordination site.

Synthetic Intermediate Leveraging Acid-Labile tert-Butyl Amide Functionality

The N-tert-butyl group undergoes selective acid-catalyzed heterolysis under mild conditions, a reactivity not shared by N-methyl or N-ethyl pyridinecarboxamide analogs [3]. This makes the compound useful as a protected synthetic intermediate where the tert-butyl amide can be cleaved to reveal the free carboxylic acid or converted to other N-substituted derivatives. Procurement for medicinal chemistry campaigns requiring late-stage diversification of the amide position is a valid use case.

Metal Chelation Screening Libraries for Non-Iron Metal Selectivity

Unlike deferiprone, which is optimized for Fe(III) chelation and shows a fixed 3:1 ligand-to-iron stoichiometry, the 3-hydroxypicolinamide scaffold can accommodate different metal ions and coordination geometries. This compound can be included in screening libraries designed to identify selective chelators for copper, zinc, lanthanides, or other biologically relevant metals where deferiprone's selectivity is suboptimal [2].

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